molecular formula C10H10BrNO B2406728 (NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine CAS No. 2379973-89-2

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine

Cat. No.: B2406728
CAS No.: 2379973-89-2
M. Wt: 240.1
InChI Key: BOJPQWPVJLRDSH-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • The study by Pişkin, Canpolat, and Öztürk (2020) focuses on the synthesis and characterization of new zinc phthalocyanine compounds substituted with Schiff base groups. The synthesized compound shows promising properties as a photosensitizer for photodynamic therapy, especially in cancer treatment, due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Chemistry Applications

  • George, Balasubramanian, and Nagaraja (2007) developed a spectrophotometric method for determining hydroxylamine and its derivatives in drug formulations. This method involves the oxidation of hydroxylamine to nitrite, followed by the determination of unreacted bromine using methyl red. The technique is noted for its precision and molar absorptivity, making it suitable for analytical purposes in various chemical and pharmaceutical contexts (George, Balasubramanian, & Nagaraja, 2007).

Properties

IUPAC Name

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-8-7(10(6)12-13)3-2-4-9(8)11/h2-4,6,13H,5H2,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJPQWPVJLRDSH-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=NO)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CC2=C(/C1=N/O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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